molecular formula C12H10ClNO2S2 B7765125 (5Z)-5-(5-chloro-2-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

(5Z)-5-(5-chloro-2-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

Cat. No.: B7765125
M. Wt: 299.8 g/mol
InChI Key: FWMYEYGAMZTVQD-POHAHGRESA-N
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Description

(5Z)-5-(5-chloro-2-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(5-chloro-2-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one typically involves the condensation of 5-chloro-2-ethoxybenzaldehyde with 2-mercaptothiazole under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the thiazole ring or the benzylidene moiety, leading to various reduced derivatives.

    Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted benzylidene-thiazole derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new thiazole-based compounds with potential biological activities.

Biology

In biological research, this compound may be studied for its potential antimicrobial, antifungal, or anticancer properties. Thiazole derivatives are known for their bioactivity, and this compound could be a candidate for further investigation.

Medicine

The compound could be explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Its unique structure may offer advantages in terms of selectivity and potency.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-(5-chloro-2-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, inhibiting their activity or modulating their function. The compound’s molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(5-chloro-2-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
  • (5Z)-5-(5-chloro-2-methylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
  • (5Z)-5-(5-chloro-2-fluorobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

Uniqueness

The presence of the ethoxy group in (5Z)-5-(5-chloro-2-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one distinguishes it from other similar compounds. This functional group may influence the compound’s solubility, reactivity, and biological activity, making it unique and potentially more effective in certain applications.

Properties

IUPAC Name

(5Z)-5-[(5-chloro-2-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S2/c1-2-16-9-4-3-8(13)5-7(9)6-10-11(15)14-12(17)18-10/h3-6H,2H2,1H3,(H,14,15,17)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMYEYGAMZTVQD-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Cl)/C=C\2/C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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